Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Result of Action
The molecular and cellular effects of Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the stability, efficacy, and action of the compound.
Biological Activity
Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate, commonly referred to as ACP-105, is a bicyclic compound with notable biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 870889-86-4
- Structure : The compound features a bicyclic structure that contributes to its unique biological properties.
Research indicates that ACP-105 acts primarily as a selective androgen receptor modulator (SARM). SAR studies have shown that modifications to the azabicyclo structure can significantly influence the compound's binding affinity and selectivity for androgen receptors compared to traditional anabolic steroids. This selectivity is crucial for minimizing side effects typically associated with steroid use, such as hormonal imbalances and liver toxicity.
Biological Activities
- Androgen Receptor Modulation : ACP-105 has been shown to selectively activate androgen receptors in muscle and bone tissues while exhibiting minimal activity in prostate tissues, which is advantageous for developing treatments for muscle wasting and osteoporosis without the risk of prostate enlargement .
- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This mechanism preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic efficacy .
- Neuroprotective Effects : Preliminary studies suggest that ACP-105 may also possess neuroprotective properties, potentially aiding in conditions like neurodegeneration by modulating pathways involved in neuronal survival and inflammation .
Case Study 1: Muscle Wasting in Cancer Patients
A clinical trial investigated the efficacy of ACP-105 in patients with cachexia due to cancer. Results indicated significant improvements in muscle mass and function compared to placebo groups, highlighting its potential as a therapeutic agent for muscle wasting conditions.
Case Study 2: Osteoporosis Treatment
In preclinical models, ACP-105 showed promise in increasing bone density without the adverse effects associated with conventional anabolic steroids. This suggests its potential use in treating osteoporosis, particularly in postmenopausal women .
Structure-Activity Relationship (SAR)
The SAR of ACP-105 has been extensively studied to optimize its pharmacological profile:
Modification | Effect on Activity |
---|---|
Methyl group at C3 | Increases binding affinity for androgen receptors |
Hydroxyl group at C3 | Enhances solubility and bioavailability |
Tert-butyl ester | Improves metabolic stability |
These modifications have led to a better understanding of how structural changes can enhance biological activity while reducing side effects.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-9-5-6-10(14)8-13(4,16)7-9/h9-10,16H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLERKVCWNKEZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)N2C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694094 | |
Record name | tert-Butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870889-20-6 | |
Record name | tert-Butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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